molecular formula C8H7ClO B1290163 3-(Chloromethyl)benzaldehyde CAS No. 77072-00-5

3-(Chloromethyl)benzaldehyde

Cat. No. B1290163
CAS RN: 77072-00-5
M. Wt: 154.59 g/mol
InChI Key: GPNAKRWHQNYWMY-UHFFFAOYSA-N
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Patent
US05569677

Procedure details

The salicylaldehyde is convened to the 5-chloromethylbenzaldehyde by combining the aldehyde with aqueous formaldehyde (37%) and concentrated hydrochloric acid, at a reduced temperature in the range of -10° to +10° C. or thereabouts. Gaseous HCl is then bubbled through the solution to saturate with HCl after which the solution is stirred for a period sufficient to effect the reaction at a reduced temperature, one which is about that of the temperature at which the reactants were combined initially. The product, the 5-(chloromethyl)-2-hydroxybenzaldehyde, should be formed as a white precipitate which can be recovered by conventional means.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[Cl:10][CH2:11]C1C=CC=C(C=1)C=O.C=O.Cl>>[Cl:10][CH2:11][C:7]1[CH:6]=[CH:5][C:3]([OH:4])=[C:2]([CH:8]=1)[CH:1]=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1C=CC=C(C=O)C1
Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred for a period sufficient
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in the range of -10° to +10° C.
CUSTOM
Type
CUSTOM
Details
Gaseous HCl is then bubbled through the solution
CONCENTRATION
Type
CONCENTRATION
Details
to saturate with HCl after which the solution
CUSTOM
Type
CUSTOM
Details
the reaction at a reduced temperature, one which

Outcomes

Product
Name
Type
product
Smiles
ClCC=1C=CC(=C(C=O)C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.